molecular formula C48H82O19 B1436223 Mogroside III A1

Mogroside III A1

Numéro de catalogue: B1436223
Poids moléculaire: 963.2 g/mol
Clé InChI: DDDXYRAMQRKPDO-MQMWZZRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of mogroside III A1 involves the extraction of mogrosides from monk fruit, followed by purification processes. The complexities of mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage, make their synthesis challenging. Biotransformation methods, particularly enzymatic conversion, are commonly used to convert mogroside V into mogroside III and other related compounds .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of monk fruit in specific climatic conditions, followed by extraction and purification processes. The use of cellulase and maltase enzymes facilitates the conversion of mogroside V into this compound and other mogrosides .

Analyse Des Réactions Chimiques

Types of Reactions: Mogroside III A1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Hydrolysis: Enzymatic hydrolysis using cellulase and maltase is common.

Major Products Formed: The major products formed from these reactions include mogroside II E, mogroside IV E, and mogrol .

Applications De Recherche Scientifique

Mogroside III A1 is a compound found in Siraitia grosvenorii (S. grosvenorii), also known as monk fruit, which has gained scientific interest for its potential health benefits and applications . S. grosvenorii possesses various health-promoting effects, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties . Mogrosides, including this compound, are the active ingredients in S. grosvenorii .

Chemical Properties and Distribution

This compound is one of the low-polar mogrosides found in certain fractions of S. grosvenorii extracts . In a study of low-polar Siraitia grosvenorii glycosides (L-SGgly), this compound was found to constitute 2.6% of the mogrosides present . Other mogrosides found in this extract include 11-oxomogroside V, mogroside V, mogroside III, mogroside IIE, and mogroside IIA1 .

Potential Applications and Research

While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some insight into its potential uses and research directions:

  • Anti-diabetic Effects A special fraction of mogrosides containing 1-3 glucose residues, including this compound, was separated from an extract of S. grosvenorii and named low-polar Siraitia grosvenorii glycosides (L-SGgly) . The anti-diabetic effects of L-SGgly were evaluated in rats with induced type 2 diabetes, and the study found that L-SGgly increased GLP-1 levels and activated liver AMPK in these rats .
  • Transformation by Intestinal Bacteria Mogroside III can be transformed into mogroside II(A1) by human intestinal bacteria .
  • Sweetener Mogrosides are used as sweeteners .

Mécanisme D'action

Mogroside III A1 exerts its effects through various molecular targets and pathways. It modulates blood glucose levels by influencing insulin secretion and sensitivity. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

  • Mogroside V
  • Mogroside IV
  • Mogroside II E

Comparison: Mogroside III A1 is unique due to its specific glycosylation pattern, which influences its sweetness and biological activities. Compared to mogroside V, this compound has a different intensity of sweetness and distinct health benefits. Mogroside IV and mogroside II E also exhibit unique properties based on their glycosylation patterns .

Activité Biologique

Mogroside III A1, a significant component derived from Siraitia grosvenorii, commonly known as monk fruit, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Overview of this compound

This compound is a triterpenoid glycoside characterized by its sweet taste, which is approximately 300 times sweeter than sucrose. It is part of a larger group of mogrosides that are primarily responsible for the sweetness of monk fruit. The compound's structure consists of multiple glucose moieties attached to a core mogrol backbone, influencing its solubility and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress. For instance, a study reported that mogrosides could inhibit the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases, including diabetes and cardiovascular conditions .

Concentration (μg/mL)Inhibition of AGEs Formation (%)
3111.6
12533.6
50058.5

This data suggests that higher concentrations of this compound can significantly reduce AGEs formation, highlighting its potential as an antiglycative agent.

Anti-Hyperglycemic Effects

This compound has been studied for its anti-hyperglycemic effects. It has been shown to enhance insulin sensitivity and promote glucose uptake in muscle cells, thereby lowering blood sugar levels. In animal models, administration of mogrosides led to increased levels of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose metabolism .

Anti-Inflammatory Properties

The compound also exhibits anti-inflammatory effects. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell types. This activity may contribute to its protective effects against inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals and inhibiting oxidative stress pathways, this compound protects cellular components from damage.
  • Glucose Metabolism Regulation : It enhances insulin signaling pathways, improving glucose uptake in peripheral tissues.
  • Cytokine Modulation : this compound reduces the expression and secretion of inflammatory cytokines, thereby mitigating inflammation.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on health outcomes:

  • Diabetes Management : In a controlled study involving diabetic rats, treatment with this compound resulted in significant reductions in fasting blood glucose levels compared to control groups .
  • Oxidative Stress Reduction : Another study highlighted that administration of mogrosides improved the antioxidant status in diabetic mice by restoring levels of endogenous antioxidant enzymes .
  • Inflammation and Pain Relief : Research demonstrated that this compound effectively reduced pain and inflammation in models of arthritis, indicating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name

(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22?,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41?,42+,43+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDXYRAMQRKPDO-MQMWZZRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.